4-cyclopropyl-3-(1-(4-fluorobenzyl)piperidin-4-yl)-1-methyl-1H-1,2,4-triazol-5(4H)-one
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Overview
Description
4-cyclopropyl-3-(1-(4-fluorobenzyl)piperidin-4-yl)-1-methyl-1H-1,2,4-triazol-5(4H)-one is a synthetic compound that belongs to the class of triazole derivatives
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-cyclopropyl-3-(1-(4-fluorobenzyl)piperidin-4-yl)-1-methyl-1H-1,2,4-triazol-5(4H)-one typically involves multiple steps:
Formation of the Triazole Ring: The triazole ring can be synthesized through a cyclization reaction involving hydrazine derivatives and appropriate carbonyl compounds.
Introduction of the Piperidine Moiety: The piperidine ring can be introduced via nucleophilic substitution reactions using suitable piperidine derivatives.
Attachment of the Fluorobenzyl Group: The fluorobenzyl group can be attached through alkylation reactions using 4-fluorobenzyl halides.
Cyclopropyl Group Addition: The cyclopropyl group can be introduced through cyclopropanation reactions involving diazo compounds and alkenes.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of advanced catalytic systems, continuous flow reactors, and purification techniques such as chromatography and crystallization.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the piperidine and triazole moieties.
Reduction: Reduction reactions can occur at the triazole ring, leading to the formation of dihydrotriazole derivatives.
Substitution: The compound can participate in nucleophilic and electrophilic substitution reactions, especially at the fluorobenzyl and cyclopropyl groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are typically used.
Substitution: Reagents like alkyl halides, acyl chlorides, and various nucleophiles are employed under conditions such as reflux or room temperature.
Major Products
Oxidation: Oxidized derivatives with additional oxygen functionalities.
Reduction: Reduced derivatives with hydrogenated triazole rings.
Substitution: Substituted derivatives with various functional groups replacing the original substituents.
Scientific Research Applications
4-cyclopropyl-3-(1-(4-fluorobenzyl)piperidin-4-yl)-1-methyl-1H-1,2,4-triazol-5(4H)-one has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its interactions with biological macromolecules such as proteins and nucleic acids.
Medicine: Investigated for its potential therapeutic effects, including anti-inflammatory, anti-cancer, and anti-microbial activities.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 4-cyclopropyl-3-(1-(4-fluorobenzyl)piperidin-4-yl)-1-methyl-1H-1,2,4-triazol-5(4H)-one involves its interaction with specific molecular targets, such as enzymes and receptors. The compound may inhibit or activate these targets, leading to modulation of various biological pathways. For example, it may inhibit enzymes involved in inflammatory processes, thereby exerting anti-inflammatory effects.
Comparison with Similar Compounds
Similar Compounds
4-cyclopropyl-3-(1-benzylpiperidin-4-yl)-1-methyl-1H-1,2,4-triazol-5(4H)-one: Similar structure but lacks the fluorine atom.
4-cyclopropyl-3-(1-(4-chlorobenzyl)piperidin-4-yl)-1-methyl-1H-1,2,4-triazol-5(4H)-one: Contains a chlorine atom instead of fluorine.
4-cyclopropyl-3-(1-(4-methylbenzyl)piperidin-4-yl)-1-methyl-1H-1,2,4-triazol-5(4H)-one: Contains a methyl group instead of fluorine.
Uniqueness
The presence of the fluorine atom in 4-cyclopropyl-3-(1-(4-fluorobenzyl)piperidin-4-yl)-1-methyl-1H-1,2,4-triazol-5(4H)-one imparts unique properties such as increased lipophilicity and metabolic stability, which can enhance its biological activity and therapeutic potential compared to similar compounds.
Properties
IUPAC Name |
4-cyclopropyl-5-[1-[(4-fluorophenyl)methyl]piperidin-4-yl]-2-methyl-1,2,4-triazol-3-one |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H23FN4O/c1-21-18(24)23(16-6-7-16)17(20-21)14-8-10-22(11-9-14)12-13-2-4-15(19)5-3-13/h2-5,14,16H,6-12H2,1H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UXDHJTYQIKSFOT-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C(=O)N(C(=N1)C2CCN(CC2)CC3=CC=C(C=C3)F)C4CC4 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H23FN4O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
330.4 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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